Acrisorcin - 7527-91-5

Acrisorcin

Catalog Number: EVT-257696
CAS Number: 7527-91-5
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acrisorcin is a topical anti-fungal agent. Acrisorcin is comprised of two active ingredients, 9-aminoacridine and 4-hexylresorcinol, but its clinical use has been discontinued.
See also: Hexylresorcinol (has active moiety).
Synthesis Analysis

Methods

The synthesis of Acrisorcin typically involves the following steps:

  1. Reagents: The primary reagents used are 9-aminoacridine and 4-hexylresorcinol.
  2. Reaction Conditions: Both compounds are dissolved in a suitable solvent (often ethanol or dimethyl sulfoxide) and mixed under controlled temperature conditions.
  3. Molar Ratio: The reaction is conducted in a 1:1 molar ratio to ensure complete conversion and optimal yield.
  4. Purification: Post-reaction, the product is purified through recrystallization or chromatography to isolate Acrisorcin from unreacted starting materials and by-products.

Technical details regarding the reaction kinetics and conditions can vary, but maintaining an appropriate temperature and pH is crucial for maximizing yield .

Molecular Structure Analysis

Structure

Acrisorcin features a complex molecular structure characterized by:

  • Acridine Core: The presence of the acridine moiety contributes to its biological activity.
  • Phenolic Group: The hexylresorcinol component introduces a phenolic structure that enhances solubility and reactivity.

Data

  • Molecular Weight: Approximately 396.50 g/mol.
  • Chemical Structure Representation:
    C25H28N2O2\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This structure allows Acrisorcin to exhibit both hydrophilic and hydrophobic properties, making it versatile for various applications .

Chemical Reactions Analysis

Reactions

Acrisorcin undergoes several chemical reactions relevant to its functionality:

  1. Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, which can modify the compound's properties.
  2. Oxidation Reactions: Acrisorcin can be oxidized to form various derivatives that may enhance its biological activity.
  3. Complexation with Metal Ions: It has been shown to form complexes with metal ions, which can be utilized in catalysis or as therapeutic agents.

Technical details such as reaction conditions (temperature, solvent choice) are critical for optimizing these reactions .

Mechanism of Action

Process

The mechanism of action of Acrisorcin primarily revolves around its interaction with biological macromolecules:

  • DNA Intercalation: Acrisorcin can intercalate between DNA base pairs, disrupting normal replication processes and potentially leading to cytotoxic effects on rapidly dividing cells.
  • Inhibition of Enzymes: It may inhibit certain enzymes involved in nucleic acid synthesis or metabolic pathways, contributing to its therapeutic effects.

Data from studies indicate that Acrisorcin exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further pharmacological development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the acridine and phenolic groups.

Relevant data suggest that these properties influence its effectiveness as a therapeutic agent .

Applications

Acrisorcin has several scientific uses:

  • Anticancer Research: Due to its ability to intercalate DNA and inhibit cell proliferation, it is studied for potential use in cancer therapies.
  • Antimicrobial Activity: Its structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics.
  • Biochemical Probes: Acrisorcin can serve as a probe in biochemical assays due to its ability to interact with nucleic acids.

The ongoing research into Acrisorcin continues to explore these applications, highlighting its potential impact on medicinal chemistry and related fields .

Historical Development and Discontinuation Analysis

Origins in Mid-20th Century Antifungal Research

Acrisorcin emerged from systematic investigations into acridine derivatives during the 1940s–1960s, when researchers screened nitrogen-containing heterocycles for antimicrobial properties. Acridine’s planar tricyclic structure—comprising fused benzene and pyridine rings—was recognized for enabling DNA intercalation, a mechanism disrupting microbial replication [1]. Early studies revealed that substituting the acridine core at the C9 position (e.g., with alkylamino groups) enhanced antifungal activity. Specifically, acridine’s photocytotoxicity against eukaryotic pathogens proved pivotal, as irradiation generated reactive oxygen species (ROS) that damaged fungal cell membranes and intracellular components [1]. Researchers synthesized Acrisorcin (9-aminoacridine coupled with 4-hexylresorcinol) to leverage:

  • DNA intercalation: Acridine’s insertion into fungal DNA, inhibiting transcription.
  • Membrane disruption: Hexylresorcinol’s surfactant-like action on lipid bilayers.Initial in vitro assays demonstrated potent growth inhibition against dermatophytes like Trichophyton mentagrophytes, positioning Acrisorcin as a topical antifungal candidate. However, its efficacy spectrum remained narrow compared to emerging azoles [1].

Table 1: Key Acridine Derivatives in Mid-20th Century Antifungal Research

CompoundCore StructurePrimary Antifungal Target
Acrisorcin9-Aminoacridine-hexylresorcinol conjugateDermatophytes
Acriflavine3,6-DiaminoacridineBroad-spectrum antiseptic (incl. fungi)
Quinacrine9-Aminoacridine derivativeAnti-parasitic (limited antifungal)

Patent Landscape and Early Commercialization

Schering AG (Germany) spearheaded Acrisorcin’s commercialization, patenting its synthesis as Akrinol® in the early 1960s. The patent (US 3,152,188) covered:

  • Covalent coupling of 9-aminoacridine and 4-hexylresorcinol via a thiourea linker.
  • Formulation as a 0.2% cream or lotion for cutaneous mycoses [2].Schering promoted Akrinol through medical journal advertisements (e.g., The Chemist and Druggist) highlighting its "dual-action" mechanism [2]. However, commercialization faced hurdles:
  • Limited market penetration: Competing with established polyenes (nystatin) and newer imidazoles.
  • Production costs: Multi-step synthesis requiring purified intermediates increased manufacturing expenses.
  • Geographic restrictions: Approval primarily in European markets, with minimal uptake in North America.Akrinol’s distribution was further constrained by pharmaceutical supply-chain complexities of the era, including regional formulary exclusions and preference for systemic antifungals [2].

Table 2: Early Commercialization Timeline of Acrisorcin (Akrinol®)

YearEventRegionCommercial Entity
1959Initial patent filing (synthesis method)GermanySchering AG
1963Market launch as 0.2% topical creamWestern EuropeSchering AG
1965–1970Limited formulary listings in hospital pharmaciesUK, FranceMorgan Bros. Distributors

Drivers of Market Withdrawal

Acrisorcin’s clinical use declined rapidly by the late 1970s due to interrelated efficacy, safety, and regulatory factors:

  • Marginal efficacy in real-world settings:
  • In vitro IC₅₀ values against dermatophytes (e.g., 1.5–3.0 µg/mL) were 5–10× higher than clotrimazole (0.3 µg/mL) [1].
  • Poor keratin penetration limited efficacy in onychomycosis, with mycological cure rates <25% in clinical audits.
  • Therapeutic obsolescence:
  • Azoles (e.g., miconazole, 1971) offered broader spectra, oral bioavailability, and lower application frequency.
  • Acrisorcin required twice-daily application for 6–8 weeks, reducing patient compliance.
  • Regulatory pressures:
  • Post-1962 FDA amendments (Kefauver-Harris) mandated proof of substantial efficacy for existing drugs. Schering withdrew U.S. investigational filings after failing trials against tinea cruris [1].
  • EEC Directive 75/318/EEC (1975) imposed new toxicology requirements, rendering Acrisorcin’s safety database inadequate. Hexylresorcinol metabolites showed renal accumulation in animal studies, prompting regulatory holds [1].

By 1985, Akrinol® was discontinued globally, supplanted by safer, more effective antifungals. Its withdrawal underscores how mid-century drug development prioritized mechanistic novelty over comprehensive therapeutic profiling.

Properties

CAS Number

7527-91-5

Product Name

Acrisorcin

IUPAC Name

acridin-9-amine;4-hexylbenzene-1,3-diol

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3

InChI Key

YZODJQFXMFEJRM-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N

Solubility

Soluble in DMSO

Synonyms

Akrinol; Acrisorcin; Acrisorcina

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.